tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Overview
Description
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound with the molecular formula C₁₁H₁₉NO₅S and a molecular weight of 277.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps:
Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur-containing precursors using reagents like hydrogen peroxide.
Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.
Formation of the spirocyclic intermediate: This intermediate undergoes further reactions to form the spirocyclic structure.
Oxidation reaction: Finally, the compound is oxidized to obtain the 5,5-dioxide form.
Chemical Reactions Analysis
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom in the compound can participate in redox reactions, influencing the oxidative state of the target .
Comparison with Similar Compounds
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl and sulfur atoms.
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound lacks the 5,5-dioxide functionality, making it less oxidized compared to the 5,5-dioxide form.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)4-8(13)5-18(11,15)16/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCKSGZYCIBCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116420 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-78-0 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1453315-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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